N-methyl-2-[1-[(3S,4S)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carbonyl]piperidin-4-yl]acetamide
Description
N-methyl-2-[1-[(3S,4S)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carbonyl]piperidin-4-yl]acetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and a trifluoromethyl group
Properties
IUPAC Name |
N-methyl-2-[1-[(3S,4S)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carbonyl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24F3N3O2/c1-19-13(22)7-10-3-5-21(6-4-10)14(23)11-8-20(2)9-12(11)15(16,17)18/h10-12H,3-9H2,1-2H3,(H,19,22)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHPOYVHVLAIRM-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1CCN(CC1)C(=O)C2CN(CC2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CC1CCN(CC1)C(=O)[C@@H]2CN(C[C@H]2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[1-[(3S,4S)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carbonyl]piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Formation of the Piperidine Ring: This step may involve a cyclization reaction similar to the pyrrolidine ring formation.
Coupling Reactions: The final step involves coupling the pyrrolidine and piperidine rings with the acetamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[1-[(3S,4S)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carbonyl]piperidin-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-2-[1-[(3S,4S)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carbonyl]piperidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Research: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which N-methyl-2-[1-[(3S,4S)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carbonyl]piperidin-4-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-[1-[(3S,4S)-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carbonyl]piperidin-4-yl]acetamide: shares similarities with other compounds that contain pyrrolidine and piperidine rings, as well as trifluoromethyl groups.
This compound: is unique due to its specific combination of functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
